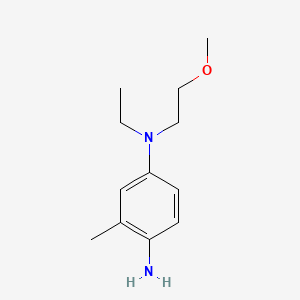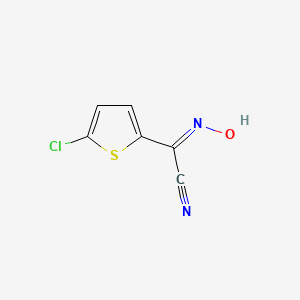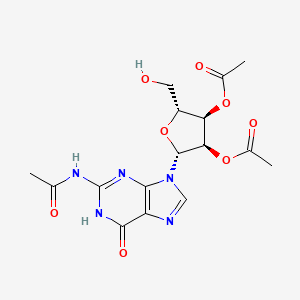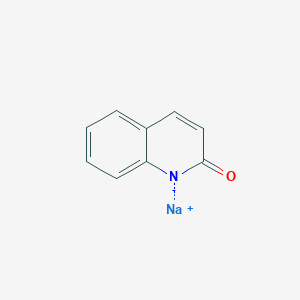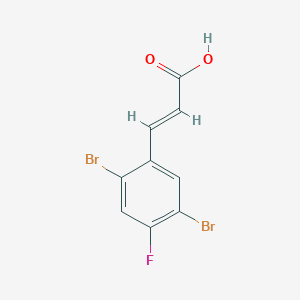
Acetyl-S-trityl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-S-trityl-L-cysteine is a derivative of the amino acid cysteine, where the thiol group is protected by a trityl group and the amino group is acetylated. This compound is primarily used in peptide synthesis and protein chemistry due to its ability to protect the thiol group during various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-S-trityl-L-cysteine typically involves the protection of the thiol group of L-cysteine with a trityl group, followed by acetylation of the amino group. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The acetylation is then carried out using acetic anhydride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Acetyl-S-trityl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The acetyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or boron trifluoride.
Substitution: Strong acids or bases.
Major Products:
Oxidation: Disulfides.
Reduction: Free thiol group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetyl-S-trityl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol group.
Biology: Facilitates the study of protein structure and function by protecting cysteine residues during protein synthesis.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Mechanism of Action
The primary mechanism of action of Acetyl-S-trityl-L-cysteine involves the protection of the thiol group of cysteine residues. This protection prevents unwanted reactions during peptide synthesis and allows for the selective modification of other functional groups. The trityl group can be removed under specific conditions, revealing the free thiol group for further reactions .
Comparison with Similar Compounds
S-Trityl-L-cysteine: Similar in structure but lacks the acetyl group.
S-Allyl-L-cysteine: Another cysteine derivative with an allyl group instead of a trityl group.
N-Acetyl-L-cysteine: Lacks the trityl group but has an acetylated amino group.
Uniqueness: Acetyl-S-trityl-L-cysteine is unique due to the dual protection of both the thiol and amino groups, making it highly useful in complex peptide synthesis and protein chemistry .
Properties
IUPAC Name |
2-acetamido-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPASSMLHHOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



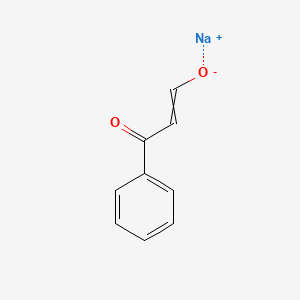
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)
